1-Chloro-3-(chlorodifluoromethyl)benzene
Description
1-Chloro-3-(chlorodifluoromethyl)benzene is a chlorinated and fluorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1 and a chlorodifluoromethyl (-CF$2$Cl) group at position 3. Its molecular formula is C$7$H$4$Cl$2$F$2$, with a molecular weight of 196.9 g/mol. The compound is synthesized via methods involving coupling reactions, such as the use of Grignard reagents or electrophilic substitution, achieving yields up to 80% under optimized conditions . Key spectroscopic data include a $^{19}\text{F}$ NMR signal at δ -49.78 ppm, confirming the presence of the -CF$2$Cl group .
The chlorodifluoromethyl group (-CF$_2$Cl) imparts strong electron-withdrawing effects, making the compound reactive in synthetic applications, particularly in gem-difluoroolefination reactions for generating 1,1-difluoroalkenes, which are valuable intermediates in medicinal chemistry .
Properties
CAS No. |
52695-49-5 |
|---|---|
Molecular Formula |
C7H4Cl2F2 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-chloro-3-[chloro(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |
InChI Key |
CFOJBDZSWRWFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with chlorodifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and high temperatures, it can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to form corresponding hydrocarbons.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrocarbons and partially reduced aromatic compounds.
Substitution Products: Polyhalogenated benzenes and other substituted aromatic compounds.
Scientific Research Applications
1-Chloro-3-(chlorodifluoromethyl)benzene has several applications in scientific research:
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which 1-Chloro-3-(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways . The aromatic ring’s electron density and the presence of halogen atoms play a crucial role in determining its chemical behavior.
Comparison with Similar Compounds
Structural Isomers and Substituted Derivatives
1-Chloro-3-(trifluoromethyl)benzene (CAS 98-15-7)
- Molecular Formula : C$7$H$4$ClF$_3$
- Molecular Weight : 180.56 g/mol
- Key Differences :
- The -CF$3$ group is more electronegative than -CF$2$Cl, leading to stronger electron-withdrawing effects.
- Lower molecular weight and higher vapor pressure (21.71 kPa at 362.45 K ) compared to the target compound .
- Applications: Used as a building block in pharmaceuticals and agrochemicals due to its stability and lipophilicity .
1-Chloro-4-(trifluoromethyl)benzene
- A positional isomer of the above, differing in the substituent location (para vs. meta).
- Exhibits similar electronic properties but distinct reactivity in electrophilic substitution due to steric and electronic effects .
1-Chloro-3-((trifluoromethyl)sulfonyl)benzene
- Structure : Features a sulfonyl (-SO$2$-) group in addition to -CF$3$.
- Applications : Acts as a potent CD73 inhibitor (predicted pIC$_{50}$ > 6.5), highlighting its role in medicinal chemistry compared to the target compound’s synthetic utility .
Chlorinated Benzene Derivatives
1,2-Dichloro-4-(trichloromethyl)benzene
- Environmental Impact : Classified as a persistent, bioaccumulative, and toxic (PBT) substance under REACH regulations.
1-Chloro-3-(4-chlorophenoxy)benzene (CAS 6842-62-2)
- Regulatory Status : Banned in the EU due to toxicity concerns, unlike the target compound, which lacks explicit regulatory restrictions .
Fluorinated Benzene Derivatives
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene
- Structure : Combines fluorine, methoxy, and -CF$_3$ groups.
- Applications : Used in advanced material synthesis; its polarity and steric hindrance contrast with the target compound’s reactivity .
(Bromodifluoromethyl)benzene
- Synthetic Utility : Bromine substitution enhances reactivity in cross-coupling reactions compared to the target compound’s -CF$_2$Cl group .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Vapor Pressure (kPa) | Key Functional Groups |
|---|---|---|---|
| 1-Chloro-3-(chlorodifluoromethyl)benzene | 196.9 | Not reported | -Cl, -CF$_2$Cl |
| 1-Chloro-3-(trifluoromethyl)benzene | 180.56 | 21.71 (at 362.45 K) | -Cl, -CF$_3$ |
| 1-Chloro-3-((trifluoromethyl)sulfonyl)benzene | 274.5 | Not reported | -Cl, -SO$2$-CF$3$ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
